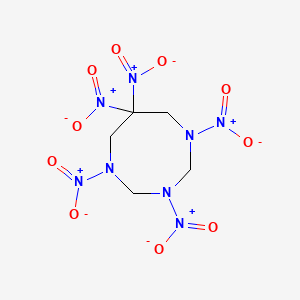
1,3,5,7,7-Pentanitro-1,3,5-triazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,7-Pentanitro-1,3,5-triazocane is a highly energetic compound known for its explosive properties It belongs to the class of nitramines, which are characterized by the presence of nitro groups attached to nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,7-Pentanitro-1,3,5-triazocane typically involves the nitration of precursor compounds. One common method involves the nitration of 1,3,5-triazacyclooctane using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Safety measures are paramount due to the highly explosive nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7,7-Pentanitro-1,3,5-triazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
1,3,5,7,7-Pentanitro-1,3,5-triazocane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitramines and their reactivity.
Biology: Research is ongoing to explore its potential effects on biological systems, although its high toxicity limits its use.
Medicine: There is limited application in medicine due to its explosive nature, but derivatives are being studied for potential therapeutic uses.
Industry: The compound is primarily used in the development of explosives and propellants for military and industrial applications.
Mécanisme D'action
The mechanism of action of 1,3,5,7,7-Pentanitro-1,3,5-triazocane involves the rapid release of energy upon decomposition. The nitro groups undergo a series of exothermic reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas expansion is responsible for the explosive properties of the compound. The molecular targets and pathways involved include the breaking of N-N and N-O bonds, which initiates the decomposition process.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Another highly energetic nitramine with similar explosive properties.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A well-known explosive with a slightly different molecular structure.
Uniqueness
1,3,5,7,7-Pentanitro-1,3,5-triazocane is unique due to the presence of five nitro groups, which contribute to its higher energy density compared to other nitramines. This makes it particularly valuable in applications requiring high explosive power.
Propriétés
Numéro CAS |
200719-79-5 |
|---|---|
Formule moléculaire |
C5H8N8O10 |
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
1,3,5,7,7-pentanitro-1,3,5-triazocane |
InChI |
InChI=1S/C5H8N8O10/c14-9(15)5(10(16)17)1-6(11(18)19)3-8(13(22)23)4-7(2-5)12(20)21/h1-4H2 |
Clé InChI |
UMUXTFZDDKRTQL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


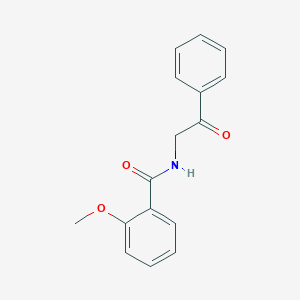
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)


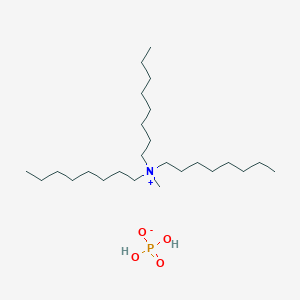
![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
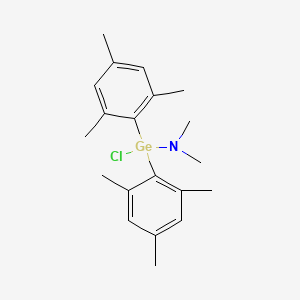
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)
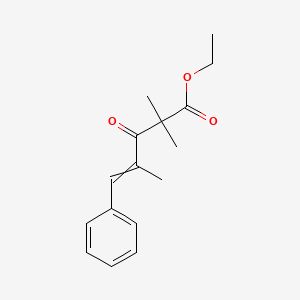
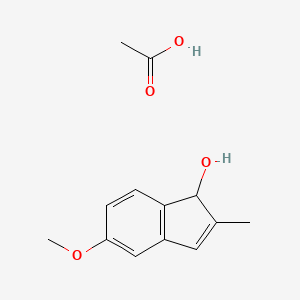
![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)
